

# BI 685509 (Avenciguat): A Technical Whitepaper on its Discovery and Development

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Compound Name: Avenciguat

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## Abstract

BI 685509, also known as **Avenciguat**, is a novel, orally bioavailable, and potent nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2][3] This document provides a comprehensive technical overview of the discovery and development of BI 685509, with a focus on its mechanism of action, preclinical pharmacology, and clinical evaluation. Detailed experimental protocols for key preclinical studies are provided, along with quantitative data summaries and visualizations of relevant biological pathways and experimental workflows.

## Introduction: The Rationale for sGC Activation

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, inflammation, fibrosis, and platelet aggregation.[4] Impaired NO bioavailability and subsequent reduced sGC activity are implicated in the pathophysiology of various cardiovascular, renal, and fibrotic diseases.[1][2]

BI 685509 was developed as a therapeutic agent to directly address this impairment. Unlike sGC stimulators, which are dependent on the presence of the reduced heme group on the sGC enzyme, BI 685509 is an sGC activator that functions independently of the heme- and NO-status.[4] This allows it to restore cGMP production even in environments of high oxidative stress where the heme group may be oxidized, rendering sGC unresponsive to NO.[4]

## Discovery and Preclinical Development

While specific details regarding the initial discovery and structure-activity relationship (SAR) studies of BI 685509 are not extensively published, its development by Boehringer Ingelheim marks a significant advancement in the field of sGC modulators.<sup>[5]</sup> Preclinical investigations have focused on its efficacy in models of diseases characterized by endothelial dysfunction and fibrosis.

## In Vitro Pharmacology

BI 685509 has been shown to be a potent activator of sGC, leading to concentration-dependent increases in cGMP levels.<sup>[2]</sup> In studies using human and rat platelet-rich plasma treated with the heme-oxidant ODQ, BI 685509 demonstrated EC<sub>50</sub> values of 467 nM and 304 nM, respectively, for cGMP elevation.<sup>[2]</sup>

## Preclinical Efficacy in Animal Models

BI 685509 has demonstrated significant therapeutic potential in various preclinical rat models of human diseases.

In a rat model of thioacetamide (TAA)-induced liver cirrhosis, BI 685509 administration led to dose-dependent improvements in both hepatic and extrahepatic pathophysiology.<sup>[1]</sup>

Table 1: Effects of BI 685509 in a Rat Model of Thioacetamide-Induced Cirrhosis<sup>[1]</sup>

Parameter	TAA Control	BI 685509 (3 mg/kg)	% Change vs. TAA Control
Hepatic cGMP (nM)	2.50 ± 0.19	5.14 ± 0.44	+105.6%
Sirius Red Morphometry (SRM)	-	-	-38%
α-Smooth Muscle Actin (αSMA) Area	-	-	-55%
Portal Venous Pressure	-	-	-26%
Portosystemic Shunting	-	-	-10%

Data are presented as mean ± SEM where available.

In the ZSF1 rat, a model of diabetic kidney disease (DKD), BI 685509 demonstrated renal protective and antifibrotic activity.[2] When co-administered with enalapril, BI 685509 dose-dependently reduced proteinuria and the incidence of glomerular sclerosis.[2]

Table 2: Effects of BI 685509 in the ZSF1 Rat Model of Diabetic Kidney Disease[2]

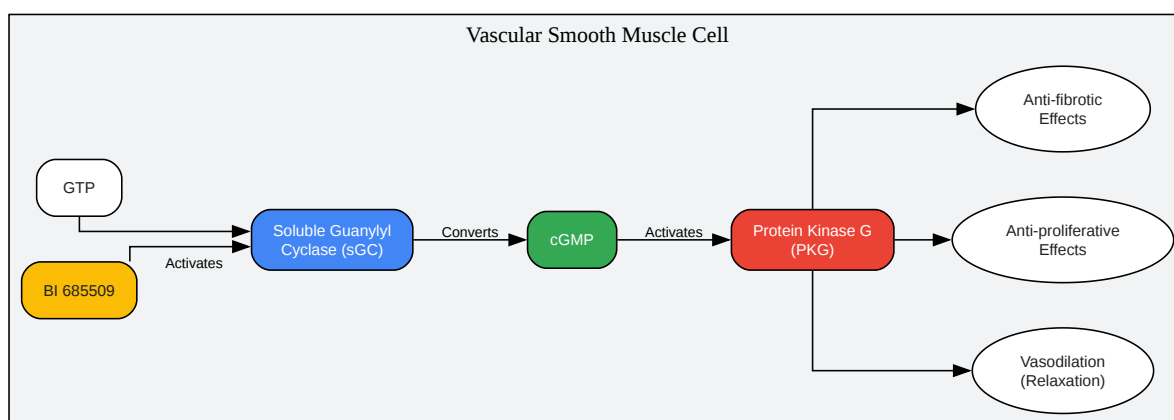
Treatment Group	Proteinuria Reduction	Glomerular Sclerosis Incidence
Enalapril (3 mg/kg/day)	Baseline	Baseline
+ BI 685509 (1 mg/kg/day)	Dose-dependent reduction	Dose-dependent reduction
+ BI 685509 (3 mg/kg/day)	Dose-dependent reduction	Dose-dependent reduction
+ BI 685509 (10 mg/kg/day)	Dose-dependent reduction	Dose-dependent reduction
+ BI 685509 (30 mg/kg/day)	Dose-dependent reduction	Dose-dependent reduction

In a 7-day rat model of unilateral ureteral obstruction, a model of tubulointerstitial fibrosis, BI 685509 dose-dependently reduced fibrosis.[2] A significant reduction was observed at a dose

of 30 mg/kg.[2]

## Mechanism of Action

BI 685509 directly activates sGC, increasing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to a cascade of downstream effects, including vasodilation, inhibition of smooth muscle proliferation, anti-inflammatory effects, and anti-fibrotic activity.



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Figure 1: Simplified signaling pathway of BI 685509 in a vascular smooth muscle cell.

## Experimental Protocols

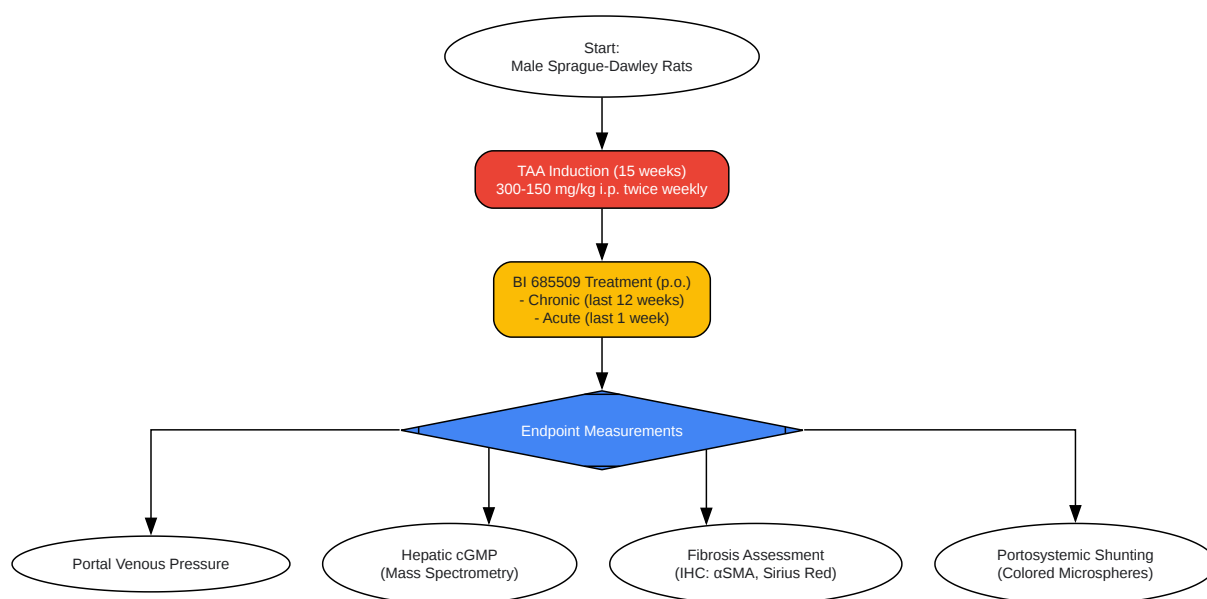
The following sections provide detailed methodologies for the key preclinical experiments cited in this document.

## Thioacetamide-Induced Cirrhosis and Portal Hypertension in Rats

Objective: To induce a model of liver cirrhosis and portal hypertension to evaluate the efficacy of BI 685509.

Protocol:[1]

- Animal Model: Male Sprague-Dawley rats.
- Induction: Administer thioacetamide (TAA) at a dose of 300 mg/kg, tapering to 150 mg/kg, via intraperitoneal (i.p.) injection twice weekly for 15 weeks.
- Treatment: Administer BI 685509 orally (p.o.) at doses of 0.3, 1, and 3 mg/kg daily for the last 12 weeks of TAA administration. An acute treatment group receives 3 mg/kg p.o. for the final week only.
- Endpoint Measurements:
  - Portal Venous Pressure: Anesthetize rats and measure portal venous pressure directly via catheterization.[6]
  - Hepatic cGMP: Measure hepatic cGMP levels by mass spectrometry.[1]
  - Fibrosis Assessment: Perform immunohistochemistry for  $\alpha$ -smooth muscle actin ( $\alpha$ SMA) and Sirius Red staining on liver tissue sections.
  - Portosystemic Shunting: Measure using colored microspheres.



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Figure 2: Experimental workflow for the thioacetamide-induced cirrhosis model.

## ZSF1 Rat Model of Diabetic Kidney Disease

Objective: To evaluate the efficacy of BI 685509 in a model of diabetic nephropathy.

Protocol:[2]

- Animal Model: ZSF1 rats.
- Treatment: Co-administer BI 685509 (1, 3, 10, and 30 mg/kg/day, daily) with enalapril (3 mg/kg/day).

- Endpoint Measurements:
  - Proteinuria: Measure urinary protein levels.
  - Glomerular Sclerosis: Assess the incidence of glomerular sclerosis through histological analysis of kidney tissue.
  - Mean Arterial Pressure (MAP): Monitor blood pressure.

## Unilateral Ureteral Obstruction (UUO) Model

Objective: To induce a model of renal tubulointerstitial fibrosis.

Protocol:[\[2\]](#)

- Animal Model: Rats.
- Procedure: Surgically ligate one ureter to induce obstruction.
- Treatment: Administer BI 685509 dose-dependently for 7 days.
- Endpoint Measurement: Assess tubulointerstitial fibrosis via histological analysis of the obstructed kidney.

## In Vitro and Ex Vivo Assays

Objective: To determine the in vitro potency of BI 685509 in elevating cGMP levels.

Protocol:[\[2\]](#)

- Sample Preparation: Prepare human and rat platelet-rich plasma (PRP).
- Heme Oxidation: Treat PRP with the heme-oxidant 1H-[\[1\]](#)[\[2\]](#)oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).
- BI 685509 Incubation: Incubate the ODQ-treated PRP with varying concentrations of BI 685509.

- cGMP Quantification: Measure cGMP levels using a suitable method, such as mass spectrometry, and calculate EC50 values.

Objective: To assess the effect of BI 685509 on the production of a pro-fibrotic factor under hypoxic conditions.

Protocol:[4]

- Cell Culture: Culture Human Dermal Microvascular Endothelial Cells (HDMVECs) under normoxic or hypoxic (1% O<sub>2</sub>) conditions.
- Treatment: Treat the cells with BI 685509 at concentrations ranging from 0.04 to 10 µM.
- Supernatant Collection: After 48 hours, collect the cell culture supernatant.
- TGFβ<sub>2</sub> Measurement: Determine the concentration of transforming growth factor beta 2 (TGFβ<sub>2</sub>) in the supernatant using a Meso Scale Discovery (MSD) enzyme-linked immunosorbent assay (ELISA).

## Clinical Development

BI 685509 (**Avenciguat**) has progressed into Phase I and II clinical trials for several indications, including systemic sclerosis, diabetic kidney disease, and liver cirrhosis with portal hypertension.[7][8][9][10] These trials are designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of BI 685509 in patient populations.[3][9][10]

In a Phase Ib study in patients with cirrhosis, multiple rising doses of BI 685509 were generally well-tolerated.[3] Exploratory efficacy analysis in patients with Child-Pugh A cirrhosis showed a reduction in the portal-systemic shunt fraction at 2 mg and 3 mg twice-daily doses.[3]

## Conclusion

BI 685509 is a promising, novel sGC activator with a distinct mechanism of action that allows it to function in disease states characterized by high oxidative stress. Preclinical studies have demonstrated its potential to ameliorate fibrosis and organ dysfunction in models of liver and kidney disease. Ongoing clinical trials will further elucidate the therapeutic utility of BI 685509



in a range of debilitating conditions. The data gathered to date supports the continued development of this compound as a potential first-in-class therapy.

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